molecular formula C4H8BrCl B103958 1-Bromo-4-chlorobutane CAS No. 6940-78-9

1-Bromo-4-chlorobutane

Cat. No.: B103958
CAS No.: 6940-78-9
M. Wt: 171.46 g/mol
InChI Key: NIDSRGCVYOEDFW-UHFFFAOYSA-N
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Description

1-Bromo-4-chlorobutane, also known as tetramethylene chlorobromide, is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, featuring both bromine and chlorine atoms attached to a butane backbone. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce both bromine and chlorine functionalities into organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chlorobutane can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

1-Bromo-4-chlorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Dehalogenation: Bases or nucleophilic substitution reagents in suitable solvents.

Major Products

    1-Azido-4-chlorobutane: Formed from the reaction with sodium azide.

    Various substituted butanes: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-bromo-4-chlorobutane primarily involves its reactivity as a halogenated alkane. The presence of both bromine and chlorine atoms makes it highly reactive towards nucleophiles, allowing it to participate in various substitution and dehalogenation reactions.

Comparison with Similar Compounds

1-Bromo-4-chlorobutane can be compared with other halogenated butanes:

    1-Chloro-4-bromobutane: Similar in structure but with the positions of bromine and chlorine atoms reversed.

    1,4-Dibromobutane: Contains two bromine atoms instead of one bromine and one chlorine.

    1,4-Dichlorobutane: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile chemical transformations and applications .

Biological Activity

1-Bromo-4-chlorobutane (CAS No. 6940-78-9) is a halogenated organic compound utilized in various chemical syntheses and applications. Its biological activity has been the subject of research due to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicological profile, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₄H₈BrCl
Molecular Weight171.46 g/mol
Density1.4 g/cm³
Boiling Point164.3 °C
Flash Point60 °C

Toxicological Profile

The toxicological effects of this compound have been documented in various studies, highlighting its potential health risks:

  • Acute Toxicity : Classified as Acute Toxicity Category 4 for oral exposure, indicating that ingestion can lead to harmful effects, with doses less than 150 grams potentially being fatal .
  • Skin Irritation : It is categorized as Skin Corrosion/Irritation Category 2, suggesting that it can cause significant skin irritation upon contact .
  • Eye Damage : The compound is classified under Serious Eye Damage/Eye Irritation Category 2, indicating a risk of serious eye damage .
  • Respiratory Effects : While inhalation does not typically cause irritation, systemic effects may arise from other exposure routes .

This compound exhibits biological activity primarily through its interaction with cellular components:

  • Alkylating Agent : The presence of bromine and chlorine allows this compound to act as an alkylating agent, which can modify DNA and proteins, potentially leading to mutagenic effects.
  • Endocrine Disruption : Some studies indicate that halogenated compounds can disrupt endocrine functions, although specific data on this compound remains limited .

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

  • Skin Irritation Assessment :
    • A study validated the EpiSkin™ test method for assessing skin irritation using reconstructed human epidermis models. This method demonstrated that this compound causes significant irritation, aligning with its classification as a skin irritant .
  • In Vitro Toxicity Studies :
    • In vitro studies have shown that exposure to this compound can lead to cytotoxic effects in various cell lines. The compound's ability to induce apoptosis was observed at specific concentrations, suggesting a dose-dependent relationship in its toxic effects .
  • Environmental Impact Assessments :
    • Research has indicated that halogenated compounds like this compound could pose risks to aquatic life due to their persistence and bioaccumulation potential. Studies assessing the environmental toxicity have noted adverse effects on fish and invertebrates exposed to contaminated water sources .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1-bromo-4-chlorobutane, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Focus on 1^1H and 13^13C NMR to identify chemical shifts influenced by electronegative substituents (Br and Cl). The methylene protons adjacent to Br (δ ~3.4 ppm) and Cl (δ ~3.6 ppm) show distinct splitting due to coupling with neighboring CH2_2 groups .

  • Infrared (IR) Spectroscopy : Key absorption bands include C-Br (~550–650 cm1^{-1}) and C-Cl (~600–800 cm1^{-1}) stretches. Confirm absence of OH/NH peaks to rule out impurities .

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use to assess purity and fragmentation patterns (e.g., loss of Br/Cl groups at m/z 91 and 93) .

    Table 1: Key Physical Properties for Characterization

    PropertyValueSource
    Boiling Point80–82 °C (30 mmHg)
    Density1.488 g/mL at 25 °C
    Refractive Index (n20/D)1.4875
    SMILESClCCCCBr

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at +4°C in a well-ventilated area, away from ignition sources. Use explosion-proof refrigeration for bulk quantities .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use N95 masks if aerosolization is possible .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent runoff .
  • Flammability : Class 3 flammable liquid (flash point = 60°C). Ground equipment to prevent static discharge .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

  • Methodological Answer :

  • The molecule has one rotatable bond between C2 and C3, allowing partial eclipsing of Br and Cl. This steric hindrance reduces SN2 reactivity compared to shorter-chain analogs.
  • Experimental Design : Compare reaction rates with primary (e.g., 1-bromobutane) and secondary alkyl halides. Use polar aprotic solvents (e.g., CH3_3CN) to enhance nucleophilicity .
  • Kinetic Analysis : Monitor byproduct formation (e.g., elimination products via GC-MS) to assess competing E2 pathways .

Q. How can researchers resolve contradictory data in reaction yields when using this compound as an alkylating agent?

  • Methodological Answer :

  • Variable Control : Ensure consistent stoichiometry of reactants (e.g., K2_2CO3_3 as base) and reaction temperature (±2°C). Document solvent purity (e.g., anhydrous CH3_3CN) .

  • Purity Verification : Use HPLC to detect trace impurities (e.g., residual 4-chlorobutanol) that may inhibit alkylation .

  • Mechanistic Studies : Perform deuterium-labeling experiments or DFT calculations to identify rate-limiting steps or intermediates .

    Table 2: Optimization of Alkylation Reaction Conditions

    ParameterOptimal RangeImpact on Yield
    Temperature60–70 °CMaximizes SN2
    SolventCH3_3CN (anhydrous)Reduces E2
    BaseK2_2CO3_3 (1.2 equiv)Prevents hydrolysis

Q. What strategies improve selectivity in synthesizing heterocyclic compounds using this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., Cl) with trimethylsilyl groups to direct alkylation to the Br terminus .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • Workup Optimization : Quench reactions at 80% conversion (via TLC monitoring) to minimize over-alkylation .

Q. Contradiction Analysis

Q. Why do different studies report varying boiling points for this compound, and how can this be reconciled?

  • Methodological Answer :

  • Measurement Conditions : Boiling points depend on pressure (e.g., 80–82 °C at 30 mmHg vs. ~200 °C at ambient pressure). Always report pressure and calibration standards .
  • Purity Impact : Impurities (e.g., 1-chloro-4-bromobutane isomers) lower observed boiling points. Validate purity via GC-FID before measurement .

Q. Synthesis and Purification

Q. What are the best practices for synthesizing high-purity this compound, and how can byproducts be minimized?

  • Methodological Answer :

  • Stepwise Halogenation : React 1,4-butanediol with SOCl2_2 to form 1,4-dichlorobutane first, followed by controlled substitution with NaBr in acetone .
  • Distillation : Use fractional distillation under reduced pressure (30 mmHg) to separate the product from unreacted dihalides .
  • Byproduct Identification : Employ 1^1H NMR to detect symmetric contaminants (e.g., 1,4-dibromobutane at δ 1.8–2.1 ppm) .

Properties

IUPAC Name

1-bromo-4-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDSRGCVYOEDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1049350
Record name 1-Bromo-4-chlorobutane
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Molecular Weight

171.46 g/mol
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CAS No.

6940-78-9
Record name 1-Bromo-4-chlorobutane
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Record name 1-Bromo-4-chlorobutane
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Record name Butane, 1-bromo-4-chloro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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